![molecular formula C10H17NaO2 B1592532 Sodium naphthenate CAS No. 61790-13-4](/img/structure/B1592532.png)
Sodium naphthenate
Overview
Description
Sodium naphthenate is a chemical compound consisting of sodium salts of naphthenic acids . It is primarily used as a catalyst, emulsifier, and corrosion inhibitor in various applications such as the production of paints, coatings, and lubricants . It appears as a white paste to clear, dark brown liquid .
Synthesis Analysis
This compound can be obtained by reacting ethylene diamine with sodium hydroxide and carbon dioxide . The formation of metal naphthenates, which are emulsion stabilizers and equipment foulers, is deleterious to performance and integrity of these processes and facilities .
Molecular Structure Analysis
Naphthenic acids (NAs) are compounds naturally present in most petroleum sources comprised of complex mixtures with a highly variable composition depending on their origin . This compound deposits contained mainly linear saturated monoprotic NAs .
Physical And Chemical Properties Analysis
This compound is water soluble . It is probably combustible . It is soap-like and weakly basic in its reactions .
Scientific Research Applications
Environmental Impacts and Remediation Efforts
Naphthenic Acid Toxicity : Sodium naphthenate, as a derivative of naphthenic acids (NAs), is primarily studied for its environmental impact, particularly in aquatic systems. Research indicates that exposure to naphthenic acids can disrupt developmental and metabolic processes in organisms. For example, a study on tadpoles exposed to naphthenic acids found decreased growth and developmental rates, highlighting the need for understanding the environmental consequences of NA exposure and the importance of establishing stringent guidelines for their release into aquatic environments (Melvin et al., 2013).
Soil Remediation : this compound's potential use in soil remediation has been examined, focusing on its surfactant properties to aid in the cleanup of oil-contaminated sites. A study exploring the interfacial properties of naphthenic acids suggested their effectiveness in liberating oil from sand grains, which could make them viable for environmental remediation projects (Afshar et al., 2014).
Industrial Applications and Innovations
Petroleum Industry : In the petroleum sector, this compound plays a crucial role in addressing corrosion problems. A study on the non-catalytic reduction of total acid number (TAN) of naphthenic acids using supercritical methanol showcased an innovative approach to mitigate corrosion issues in oil refineries, achieving a significant reduction in TAN without the need for catalysts, which could enhance the operational efficiency and longevity of refinery equipment (Mandal et al., 2013).
Fluorite Flotation : The application of enhanced this compound as a collector in fluorite flotation demonstrates its utility in mineral processing. This approach not only improved the separation efficiency but also offered economic benefits by reducing reagent costs and lowering the slurry temperature, which is particularly advantageous for fluorite flotation plants in colder regions (Zhang & Song, 2003).
Mechanism of Action
Target of Action
Sodium naphthenate primarily targets the separation processes in oilfield facilities. It acts as an emulsion stabilizer and equipment fouler, affecting the performance and integrity of these processes . This compound is also found in crude oils and oil sands process-affected water (OSPW), where it acts as a surfactant and stabilizes undesirable foams and emulsions .
Mode of Action
This compound interacts with its targets by forming organic salts at the oil-water interface during separation processes . This formation is a result of the reaction of naphthenic acids, which occur naturally in crude oil, with sodium ions in the formation of water . The formation of these salts is deleterious to the performance and integrity of the separation processes in oilfield facilities .
Biochemical Pathways
The formation of this compound affects the biochemical pathways involved in the separation of hydrocarbons from produced water in oilfield facilities . The formation of these organic salts disrupts the normal operation of these processes, leading to a decrease in flow assurance, product quality, and environmental compliance .
Result of Action
The primary result of this compound’s action is the formation of organic salts at the oil-water interface during separation processes . These salts act as emulsion stabilizers and equipment foulers, disrupting the normal operation of oilfield facilities . This leads to a decrease in flow assurance, product quality, and environmental compliance .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of this compound. For instance, the presence of this compound in crude oils and OSPW can lead to the stabilization of undesirable foams and emulsions . Additionally, the formation of this compound is more likely to occur in more acidic reservoirs, indicating that the pH of the environment can influence the compound’s action .
Safety and Hazards
Sodium naphthenate is probably combustible . If you should spill this chemical, use absorbent paper to pick up all liquid spill material. Seal the absorbent paper, as well as any of your clothing which may be contaminated, in a vapor-tight plastic bag for eventual disposal. Wash any surfaces you may have contaminated with a soap and water solution .
Future Directions
properties
IUPAC Name |
sodium;3-(3-ethylcyclopentyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2.Na/c1-2-8-3-4-9(7-8)5-6-10(11)12;/h8-9H,2-7H2,1H3,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSJSRIUULBTSE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(C1)CCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873022 | |
Record name | Sodium 3-(3-ethylcyclopentyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium naphthenate appears as white paste to clear, dark brown liquid (NTP, 1999). The sodium salts of any one or of a mixture of a group of saturated fatty acids derived from petroleum. | |
Record name | SODIUM NAPHTHENATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21023 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | SODIUM NAPHTHENATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21023 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
Record name | SODIUM NAPHTHENATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21023 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.059 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | SODIUM NAPHTHENATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21023 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
61790-13-4, 1135335-98-6 | |
Record name | SODIUM NAPHTHENATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21023 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sodium naphthenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061790134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthenic acids, sodium salts | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 3-(3-ethylcyclopentyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthenic acids, sodium salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.354 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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